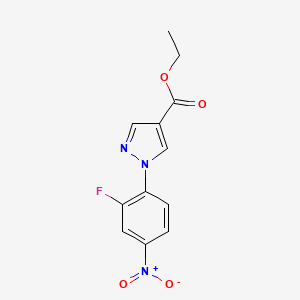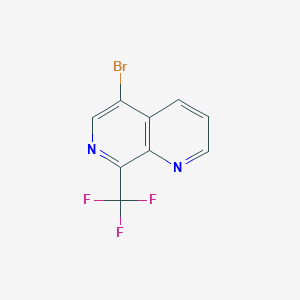![molecular formula C14H20N4O B13934151 9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one typically involves a multi-step process. One common method includes the reaction of a pyrimidine derivative with a diazaspiro compound under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of enzymes involved in RNA modifications, making it a valuable tool for studying epigenetic and epitranscriptomic processes.
Medicine: It has been investigated for its potential to inhibit enzymes like METTL3, which are implicated in diseases such as cancer and diabetes.
Mechanism of Action
The mechanism of action of 9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For example, as an inhibitor of the METTL3 enzyme, it binds to the active site of the enzyme, preventing it from catalyzing the methylation of RNA. This inhibition can lead to changes in gene expression and cellular function, which are being explored for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one include other spiro compounds with different substituents on the pyrimidine ring or variations in the diazaspiro structure. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific structure, which confers distinct interactions with its molecular targets .
Properties
Molecular Formula |
C14H20N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
9-(4-methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C14H20N4O/c1-11-4-8-15-13(16-11)18-9-6-14(7-10-18)5-2-3-12(19)17-14/h4,8H,2-3,5-7,9-10H2,1H3,(H,17,19) |
InChI Key |
FYQOJPCFUURTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC3(CCCC(=O)N3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)

![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)

![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)
![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)




![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)


